Cas no 1443344-67-9 (2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane)
2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane Chemical and Physical Properties
Names and Identifiers
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- 2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane
- AKOS015157573
- 1443344-67-9
- 2-[2-(4-Fluoro-phenoxy)ethyl]-1,3-dioxane
- 2-[2-(4-fluorophenoxy)ethyl]-1,3-dioxane
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- MDL: MFCD18911359
- Inchi: 1S/C12H15FO3/c13-10-2-4-11(5-3-10)14-9-6-12-15-7-1-8-16-12/h2-5,12H,1,6-9H2
- InChI Key: CCCASVRJFUFHBM-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)OCCC1OCCCO1
Computed Properties
- Exact Mass: 226.10052250g/mol
- Monoisotopic Mass: 226.10052250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 27.7Ų
2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD12142218-1g |
2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane |
1443344-67-9 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12142218-5g |
2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane |
1443344-67-9 | 97% | 5g |
$1177 | 2024-07-23 |
2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane
Introduction to 2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane (CAS No. 1443344-67-9) in Modern Chemical Research
2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane, identified by the chemical abstracts service number 1443344-67-9, represents a significant compound in the realm of pharmaceutical and biochemical research. This dioxane derivative features a unique structural configuration that has garnered attention for its potential applications in drug development and molecular chemistry. The presence of a fluorophenyl moiety and an ethyl side chain linked through a dioxane ring imparts distinct chemical properties, making it a valuable candidate for further exploration.
The compound's structure, characterized by its rigid dioxane backbone and the electron-withdrawing influence of the fluorine atom in the aromatic ring, contributes to its stability and reactivity under various conditions. Such structural features are often leveraged in medicinal chemistry to modulate bioactivity, solubility, and metabolic pathways. Recent advancements in computational chemistry have enabled researchers to predict the behavior of such molecules with greater precision, facilitating the design of novel derivatives with enhanced pharmacological profiles.
In the context of contemporary research, 2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane has been investigated for its potential role in synthesizing bioactive agents. The fluorophenoxyl group, in particular, is known for its ability to influence binding affinity and metabolic stability in drug candidates. Studies have demonstrated that fluorinated aromatic compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts. This has spurred interest in exploring derivatives of 2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane as leads for new therapeutic agents.
One notable application of this compound lies in its utility as an intermediate in the synthesis of more complex molecules. The dioxane ring provides a versatile scaffold that can be modified through various chemical reactions, allowing for the introduction of additional functional groups or side chains. Such modifications are crucial for tailoring the compound's biological activity to specific targets. For instance, researchers have explored its use in developing kinase inhibitors, where the precise arrangement of atoms can dictate binding interactions with protein receptors.
The fluorine atom in the 4-position of the phenyl ring plays a pivotal role in determining the compound's electronic properties and interactions with biological systems. Fluorine's ability to induce dipole moments and affect hydrogen bonding patterns makes it a valuable tool in medicinal chemistry. This has led to investigations into how subtle changes in fluorination patterns can enhance drug efficacy and reduce off-target effects. The study of 2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane thus contributes to a broader understanding of fluorinated compounds' role in modern therapeutics.
Recent experimental studies have highlighted the compound's potential as a building block for more sophisticated molecular architectures. By leveraging its unique structural features, researchers have synthesized analogs that exhibit improved solubility and bioavailability. These findings underscore the importance of 2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane as a starting point for developing next-generation pharmaceuticals. The integration of machine learning models has further accelerated this process by predicting optimal modifications based on large datasets of known bioactive compounds.
The dioxane ring itself is another key feature that influences the compound's behavior. Its cyclic ether structure provides stability while allowing for conformational flexibility, which can be exploited to optimize interactions with biological targets. This has been particularly relevant in designing molecules that require specific spatial orientations within a binding pocket. The study of such conformational dynamics is essential for understanding how small changes in molecular structure can lead to significant differences in therapeutic outcomes.
In summary, 2-(2-(4-Fluorophenoxy)ethyl)-1,3-dioxane (CAS No. 1443344-67-9) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural attributes, including the presence of a fluorophenyl group and a dioxane ring, make it an attractive candidate for further development. As research continues to uncover new methodologies for molecular design and synthesis, compounds like this one will play an increasingly critical role in advancing therapeutic strategies across multiple disciplines.
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